6-Chloro-4-formylquinoline thiosemicarbazone
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Overview
Description
6-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of 6-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 6-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Chloro-4-formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules and coordination compounds.
Medicine: It has shown promising anticancer activities, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 6-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with various molecular targets. In cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound also inhibits key enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
6-Chloro-4-formylquinoline thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
8-Fluoro thiochromanone thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines.
2-Acetyl-6-bromopyridine thiosemicarbazone: Known for its potent anticancer activities.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
3652-41-3 |
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Molecular Formula |
C11H9ClN4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
[(E)-(6-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-10-9(5-8)7(3-4-14-10)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+ |
InChI Key |
PLQWLBBBVSNZCK-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C=NNC(=S)N |
Origin of Product |
United States |
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